N-(4-hydroxyquinazolin-6-yl)pyridine-2-carboxamide
Description
N-(4-hydroxyquinazolin-6-yl)pyridine-2-carboxamide is a heterocyclic compound featuring a quinazoline core substituted with a hydroxyl group at position 4 and a pyridine-2-carboxamide moiety at position 4. The hydroxyl group at position 4 enhances hydrogen-bonding interactions with biological targets, while the pyridine-2-carboxamide group contributes to solubility and binding affinity. This compound’s structural features make it a candidate for therapeutic development, though its specific applications remain under investigation .
Properties
Molecular Formula |
C14H10N4O2 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
N-(4-oxo-3H-quinazolin-6-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H10N4O2/c19-13-10-7-9(4-5-11(10)16-8-17-13)18-14(20)12-3-1-2-6-15-12/h1-8H,(H,18,20)(H,16,17,19) |
InChI Key |
CCBCWMTWQVYOJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC3=C(C=C2)N=CNC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyquinazolin-6-yl)pyridine-2-carboxamide typically involves the condensation of 4-hydroxyquinazoline with pyridine-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the quinazoline and pyridine moieties . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyquinazolin-6-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinazoline ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications across different fields:
1. Medicinal Chemistry:
- Anticancer Activity: Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. These compounds may inhibit key signaling pathways involved in tumor growth and proliferation.
- Antimicrobial Properties: The compound shows potential as an antimicrobial agent, particularly against resistant strains of bacteria and fungi, making it a candidate for the development of new antibiotics.
2. Drug Development:
- Therapeutic Potential: Ongoing studies are exploring its use in treating diseases such as tuberculosis and other infectious diseases. Its mechanism of action may involve the inhibition of specific enzymes critical for pathogen survival.
3. Coordination Chemistry:
- The compound can act as a ligand in coordination chemistry, facilitating the synthesis of metal complexes that could have unique catalytic or biological properties.
Research has demonstrated various biological activities associated with N-(4-hydroxyquinazolin-6-yl)pyridine-2-carboxamide:
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
1. Anticancer Studies:
A study published in 2021 evaluated various quinazolinone derivatives, including this compound, against human cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity, suggesting their potential as anticancer agents .
2. Antimicrobial Evaluation:
In another investigation, the antimicrobial properties of this compound were assessed against multiple bacterial strains. The findings revealed that it had significant inhibitory effects on Staphylococcus aureus, indicating its potential for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of N-(4-hydroxyquinazolin-6-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors and signaling pathways, modulating various biological processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-hydroxyquinazolin-6-yl)pyridine-2-carboxamide with structurally or functionally related compounds, focusing on synthesis, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Differences: this compound features a quinazoline core, distinguishing it from nicotinamide-based analogs (e.g., ’s compound) or pyrrolidine-carboxamide derivatives (e.g., ). Thiazole-containing analogs () exhibit stronger lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the hydroxyquinazolinyl-pyridine hybrid .
Synthetic Yields: Quinazoline derivatives with imidazo[1,2-a]pyridine substituents () report yields of ~75–80%, comparable to typical quinazoline syntheses.
Biological Activity :
- Antibacterial nicotinamide analogs () target bacterial enzymes via thiazole interactions, whereas the hydroxyquinazolinyl-pyridine compound’s activity likely hinges on kinase or receptor tyrosine kinase inhibition due to its quinazoline core .
- Pyrrolidine-carboxamide derivatives () are patented for protease inhibition, highlighting divergent therapeutic applications compared to quinazoline-based structures .
These programs enable precise structural determination, aiding in SAR (structure-activity relationship) studies for quinazoline derivatives .
Biological Activity
N-(4-hydroxyquinazolin-6-yl)pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
This compound exhibits its biological effects primarily through the inhibition of specific molecular targets involved in cancer cell proliferation and survival. The compound has been shown to interact with the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell growth and metabolism.
Key Findings:
- Inhibition of PI3K : The compound acts as a selective inhibitor of the PI3Kα isoform, which is often mutated in various cancers. Studies indicate that it binds to the active site of PI3Kα, disrupting its function and leading to reduced cellular proliferation in cancerous cells .
- Induction of Apoptosis : Treatment with this compound has been linked to increased apoptosis in cancer cells. This effect is mediated by the activation of caspase pathways, which are essential for programmed cell death .
Biological Activity Against Cancer Cell Lines
The antiproliferative activity of this compound has been evaluated against several human cancer cell lines. The following table summarizes the IC50 values observed for this compound in various studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Caco-2 (Colorectal) | 10.5 | PI3Kα inhibition |
| HCT-116 (Colon) | 8.9 | Induction of apoptosis |
| MCF-7 (Breast) | 12.3 | ROS generation and DNA damage |
| A549 (Lung) | 15.0 | Cell cycle arrest |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research indicates that substituent variations on the quinazoline and pyridine rings significantly affect potency and selectivity.
Key SAR Insights:
- Hydroxyl Group Positioning : The presence of a hydroxyl group at position 4 on the quinazoline ring enhances binding affinity to PI3Kα, increasing antiproliferative effects .
- Pyridine Substituents : Modifications on the pyridine moiety can alter solubility and bioavailability, impacting overall efficacy .
- Carboxamide Functionality : The carboxamide group plays a critical role in maintaining the compound's ability to engage with target proteins through hydrogen bonding interactions .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Colorectal Cancer Model : In a study involving xenograft models, treatment with this compound resulted in significant tumor regression compared to control groups, demonstrating its potential as a therapeutic agent against colorectal cancer .
- Breast Cancer Cell Lines : In vitro studies showed that this compound induced cell cycle arrest in MCF-7 breast cancer cells, leading to decreased proliferation rates and increased apoptosis markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
